4-acetyl-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
4-Acetyl-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a benzo[d]thiazole core substituted with 4,5-dimethyl groups. The compound includes:
- A benzamide backbone with a 4-acetyl substituent.
- A 3-(dimethylamino)propyl side chain, which is protonated in its hydrochloride form to enhance aqueous solubility.
- A 4,5-dimethylbenzo[d]thiazol-2-yl moiety, a heterocyclic system known for its role in targeting enzymes and receptors in medicinal chemistry.
Properties
IUPAC Name |
4-acetyl-N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S.ClH/c1-15-7-12-20-21(16(15)2)24-23(29-20)26(14-6-13-25(4)5)22(28)19-10-8-18(9-11-19)17(3)27;/h7-12H,6,13-14H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSKDEJPQCJPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)C(=O)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-acetyl-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride , commonly referred to as a benzothiazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes existing research findings, including its synthesis, biological efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 432.0 g/mol. Its structure features a benzothiazole moiety which is known for various biological activities.
Antitumor Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor properties :
- Cell Proliferation Inhibition : The compound has demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For example, it showed IC50 values of approximately 6.26 µM against HCC827 cells, indicating potent activity in 2D assays compared to 20.46 µM in 3D assays .
- Mechanism of Action : The antitumor activity is attributed to the compound's interaction with DNA, where it binds predominantly within the minor groove, potentially disrupting replication processes .
- Comparative Efficacy : In comparative studies, several benzothiazole derivatives have been shown to possess higher antitumor activity than traditional chemotherapeutics, suggesting a promising alternative for cancer treatment .
Antimicrobial Activity
In addition to its antitumor properties, this compound has also exhibited antimicrobial activity :
- Broad Spectrum : Various studies have reported that benzothiazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.08 µM against specific bacterial strains .
- Mechanism of Action : The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in human lung cancer cells revealed that treatment led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. The findings suggest that this compound could be a candidate for further development as an anticancer agent.
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| HCC827 | 6.26 ± 0.33 | 2D |
| NCI-H358 | 6.48 ± 0.11 | 2D |
| HCC827 | 20.46 ± 8.63 | 3D |
| NCI-H358 | 16.00 ± 9.38 | 3D |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of benzothiazole derivatives found that compounds similar to the one exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values demonstrating effectiveness at low concentrations.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 4-acetyl-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride exhibit significant anticancer properties.
- Mechanism of Action : The compound may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, in vitro studies on breast cancer cell lines showed a reduction in cell viability at concentrations as low as 10 µM, suggesting the activation of caspase pathways leading to apoptosis.
Antimicrobial Activity
In addition to its anticancer effects, this compound demonstrates notable antimicrobial properties against various bacterial strains.
- Study Findings : Investigations have shown that the compound exhibits inhibition zones ranging from 15 to 20 mm against Staphylococcus aureus and Escherichia coli at concentrations between 25 µg/mL to 100 µg/mL, indicating significant antibacterial activity.
Study 1: Anticancer Efficacy
A study focused on the anticancer efficacy of the compound involved treating breast cancer cell lines. The results demonstrated:
- Cell Viability : A significant decrease in cell viability at concentrations starting from 10 µM.
- Apoptosis Induction : Activation of caspase pathways was confirmed through assays measuring apoptotic markers.
Study 2: Antimicrobial Assessment
Another study assessed the antimicrobial properties against common bacterial pathogens:
- Inhibition Zones : The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with clear zones of inhibition measured at varying concentrations.
Comparative Analysis of Related Compounds
A comparative analysis with related compounds reveals varying biological activities:
| Compound Name | Biological Activity |
|---|---|
| N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide | Anticancer |
| N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl) | Antimicrobial |
| N-(5-{[(2,5-difluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole | Corrosion inhibition |
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The target compound shares key features with nitazoxanide derivatives and other benzamide-thiazole hybrids. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Heterocyclic Modifications: The target’s 4,5-dimethylbenzo[d]thiazole group increases steric bulk and lipophilicity compared to nitazoxanide’s nitro-thiazole or ’s chloro-thiazole. This may enhance membrane permeability but reduce solubility without the HCl salt.
Electronic Effects: The 4-acetyl group (electron-withdrawing) contrasts with ’s 2,4-difluorophenyl (electron-withdrawing via fluorine).
Synthetic Routes :
- The target compound’s synthesis likely involves amide coupling between a benzo[d]thiazol-2-amine derivative and a functionalized benzoyl chloride, analogous to methods in .
- In contrast, ’s HDAC inhibitor employs thioether formation via imidazole-thione reactions , highlighting divergent strategies for heterocycle functionalization.
Pharmacological and Biochemical Implications
Enzyme Inhibition Potential :
- PFOR Inhibition: Nitazoxanide derivatives (e.g., ’s compound) inhibit pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion conjugation to the thiazole .
- HDAC Inhibition: The benzamide moiety is a hallmark of HDAC inhibitors (e.g., ’s compound), though the target lacks a zinc-binding group. The dimethylamino side chain could facilitate surface interactions with HDAC enzymes.
Physicochemical Properties :
- Solubility: The hydrochloride salt significantly improves aqueous solubility compared to neutral analogs like ’s compound, which relies on non-classical hydrogen bonds (C–H⋯F/O) for crystal packing .
Research Findings and Hypotheses
Metabolic Stability :
- The 4,5-dimethyl groups on the benzo[d]thiazole may block cytochrome P450-mediated oxidation, extending half-life compared to nitazoxanide (which undergoes nitro reduction) .
Target Selectivity: The dimethylamino propyl side chain could confer selectivity for cationic binding pockets in enzymes, distinguishing it from simpler thiazole derivatives.
Antimicrobial Potential: Structural similarity to nitazoxanide suggests possible antiparasitic or antibacterial activity, though substitution patterns may shift efficacy toward Gram-positive bacteria (enhanced by lipophilicity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
